![molecular formula C23H29N3OS B4130176 4-(diphenylmethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4130176.png)
4-(diphenylmethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide
Description
Synthesis Analysis
The synthesis of 4-(diphenylmethyl)-1-piperazine derivatives involves various chemical processes. Orjales et al. (1996) reported the synthesis and evaluation of 4-(diphenylmethyl)-1-piperazine derivatives for their antihistaminic, anticholinergic, and antiallergic activities, highlighting the methodological approaches in producing these compounds with a terminal heteroaryl or cycloalkyl amide fragment (Orjales et al., 1996).
Molecular Structure Analysis
Karolak-Wojciechowska et al. (2003) investigated the structure and conformation of 4-[2-(diphenylmethylamino)ethyl]-1-(2-methoxyphenyl) piperazine and its diphenylmethoxy analog, providing insights into the molecular structure through crystallographic data and conformational calculations (Karolak‐Wojciechowska et al., 2003). Additionally, Anthal et al. (2014) provided crystal structure information for 4-(Diphenylmethyl)-1-methylpiperazin-1-ium picrate, further contributing to the understanding of the molecular structure of related compounds (Anthal et al., 2014).
Chemical Reactions and Properties
Research on the chemical reactions and properties of 4-(diphenylmethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide-related compounds reveals their interaction with biological targets and potential metabolic pathways. Jiang et al. (2007) investigated the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats, uncovering several metabolites and their structures, which is crucial for understanding the chemical behavior of similar compounds in biological systems (Jiang et al., 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, including 4-(diphenylmethyl)-1-piperazine derivatives, are essential for their characterization and potential application. Studies such as those by Safko and Pike (2012) on the synthesis and crystal structures of N,N'-disubstituted piperazines provide valuable data on the crystalline structure and thereby infer physical properties like solubility and stability (Safko & Pike, 2012).
Chemical Properties Analysis
Understanding the chemical properties of 4-(diphenylmethyl)-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide and related compounds involves studying their reactivity, stability, and interaction with other chemical entities. Tangallapally et al. (2006) synthesized a series of analogues to improve bioavailability and observed changes in anti-tuberculosis activity, absorption, and serum half-life, which are directly related to the chemical properties of these compounds (Tangallapally et al., 2006).
properties
IUPAC Name |
4-benzhydryl-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c28-23(24-18-21-12-7-17-27-21)26-15-13-25(14-16-26)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,21-22H,7,12-18H2,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLASGVHSYZVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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